chemical and physical properties of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
chemical and physical properties of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
An In-depth Technical Guide to the Predicted Properties and Characterization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
Introduction
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a novel small molecule that, while not extensively documented in public literature, presents a fascinating scaffold for chemical and pharmaceutical research. Its structure combines a strained four-membered azetidine ring with a flexible phenylbutanone chain, offering a unique blend of rigidity and lipophilicity. The presence of both a primary amine and a tertiary amide introduces key functional handles for further modification and specific molecular interactions. Azetidine-containing molecules have gained significant traction in medicinal chemistry, valued for their ability to confer metabolic stability, improved solubility, and desirable pharmacokinetic profiles to drug candidates.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. As experimental data is scarce, this document provides a robust predictive analysis of its physicochemical properties based on established chemical principles and data from analogous structures. Furthermore, it outlines a complete, field-proven workflow for the de novo synthesis and rigorous characterization of this molecule, ensuring scientific integrity and reproducibility. The methodologies described herein are grounded in authoritative protocols and are designed to be self-validating.
Part 1: Predicted Physicochemical and Structural Properties
The properties of a novel compound are often first estimated using computational models and by analyzing its constituent functional groups.[2][3] This in silico approach is a cornerstone of modern drug discovery, accelerating the design-build-test-learn cycle.[4] The predicted properties for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one are summarized below.
| Property | Predicted Value / Range | Rationale and Significance |
| Molecular Formula | C₁₃H₁₈N₂O | Derived from the chemical structure. |
| Molecular Weight | 218.29 g/mol | A key identifier for mass spectrometry. |
| Appearance | Off-white to pale yellow solid | Typical for small organic molecules with this functionality. |
| logP (Octanol/Water) | 1.5 - 2.5 | The phenylbutanone moiety contributes to lipophilicity, while the amino and amide groups enhance hydrophilicity. This balanced value suggests potential for good membrane permeability and aqueous solubility. |
| pKa (Basic) | 8.5 - 9.5 | The primary amine at the 3-position is the most basic site and will be protonated at physiological pH. |
| pKa (Acidic) | N/A | The molecule lacks significant acidic protons. |
| Boiling Point | > 350 °C (decomposes) | High due to polar functional groups and molecular weight; likely to decompose before boiling at atmospheric pressure.[5] |
| Melting Point | 120 - 160 °C | The combination of a rigid ring and a flexible chain, along with hydrogen bonding capability, suggests a moderate to high melting point. A sharp melting point range is a classical indicator of high purity.[6][7] |
| Solubility | Soluble in methanol, DMSO, dilute aqueous acid. Sparingly soluble in water. | The polar groups facilitate solubility in polar protic solvents. The primary amine allows for salt formation in acidic solutions, enhancing aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can donate hydrogen bonds, influencing solubility and potential receptor interactions. |
| Hydrogen Bond Acceptors | 3 (N from amine, N from amide, O from ketone) | Multiple sites for hydrogen bonding contribute to its predicted solubility and interaction profile. |
Part 2: Proposed Synthesis and Mechanistic Rationale
The most direct and logical synthetic route to 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is via an amide coupling reaction. This involves forming an amide bond between the azetidine ring nitrogen of a suitable precursor and the carboxyl group of 4-phenylbutanoic acid.
Core Strategy: Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[8] To overcome this, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies include using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive species like an acyl chloride.[8][9]
Proposed Synthetic Workflow
The proposed synthesis involves two key stages: protection of the more nucleophilic primary amine on the azetidine precursor, followed by amide coupling and deprotection.
Caption: Proposed two-stage synthetic workflow.
Detailed Experimental Protocol
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Protection of 3-Aminoazetidine:
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Rationale: 3-Aminoazetidine contains two nitrogen nucleophiles. The primary amine is significantly more reactive than the secondary amine within the strained ring. To ensure the acylation occurs selectively at the ring nitrogen, the primary amine must be protected, commonly with a tert-butyloxycarbonyl (Boc) group.
-
Procedure: Dissolve 3-aminoazetidine dihydrochloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the salt. Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the resulting N-Boc-3-aminoazetidine via column chromatography.
-
-
Activation of 4-Phenylbutanoic Acid:
-
Rationale: Conversion to the acyl chloride creates a highly electrophilic carbonyl carbon, facilitating a rapid and high-yielding reaction with the secondary amine of the azetidine ring.[10]
-
Procedure: In a fume hood, add thionyl chloride (SOCl₂) to 4-phenylbutanoic acid and gently reflux the mixture for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to yield the crude 4-phenylbutanoyl chloride, which can be used directly in the next step.
-
-
Amide Coupling:
-
Rationale: This is the key bond-forming step. The nucleophilic secondary amine of N-Boc-3-aminoazetidine attacks the electrophilic carbonyl of 4-phenylbutanoyl chloride.
-
Procedure: Dissolve N-Boc-3-aminoazetidine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C. Add the 4-phenylbutanoyl chloride dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction, perform an aqueous workup, and purify the protected intermediate product by column chromatography.
-
-
Deprotection:
-
Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) without affecting the newly formed amide bond.
-
Procedure: Dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group. Evaporate the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield the final compound.[11]
-
Part 3: Comprehensive Characterization and Validation
The identity, structure, and purity of a newly synthesized compound must be unequivocally confirmed through a suite of orthogonal analytical techniques.[12][13] Each method provides a unique piece of structural information, and together they form a self-validating system.
Caption: Orthogonal analytical workflow for validation.
Step-by-Step Characterization Protocols
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the final product.
-
Methodology: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample in a suitable solvent like methanol.
-
Expected Result: A prominent peak at m/z = 219.3, corresponding to the protonated molecule [M+H]⁺. The high-resolution mass should match the calculated exact mass of C₁₃H₁₉N₂O⁺.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.[14][15] This is the most powerful tool for unambiguous structure determination of organic molecules.[16]
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting).
-
Predicted Signals: Aromatic protons of the phenyl group (~7.2-7.4 ppm), multiplets for the azetidine ring protons, and distinct signals for the three CH₂ groups of the butanone chain. The -NH₂ protons will appear as a broad singlet.
-
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
Predicted Signals: A signal for the ketone carbonyl (~200 ppm), the amide carbonyl (~170 ppm), distinct signals for the aromatic carbons, and signals for the aliphatic carbons of the azetidine and butanone moieties.
-
-
2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon correlations, respectively, to definitively assign all signals and confirm the connectivity.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology: Analyze a thin film or a KBr pellet of the solid sample.
-
Expected Result: Characteristic absorption bands confirming the presence of:
-
N-H stretch: A medium to strong band around 3300-3400 cm⁻¹ (from the primary amine).
-
C-H stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) stretches.
-
C=O stretch: Two distinct carbonyl peaks. A strong band for the ketone (~1685 cm⁻¹) and another for the tertiary amide (~1640 cm⁻¹). The strained azetidine ring may shift the amide frequency.[17]
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound.[11]
-
Methodology: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with a UV detector (e.g., at 254 nm).
-
Expected Result: A single major peak, indicating a high degree of purity. For drug development purposes, purity should typically be >95%, ideally >98%. The area of the main peak relative to the total area of all peaks provides the purity value.
-
Part 4: Safety, Handling, and Concluding Remarks
Safety and Handling: As a novel chemical entity, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one should be handled with care. Assume it is potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion: This guide provides a predictive yet scientifically rigorous framework for understanding, synthesizing, and validating 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one. The combination of a strained azetidine core and a flexible pharmacophoric tail makes it a compound of significant interest. The proposed synthetic and analytical workflows are robust, adhering to the highest standards of chemical research. By following these protocols, researchers can confidently produce and characterize this molecule, paving the way for its exploration in drug discovery and other advanced scientific applications.
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